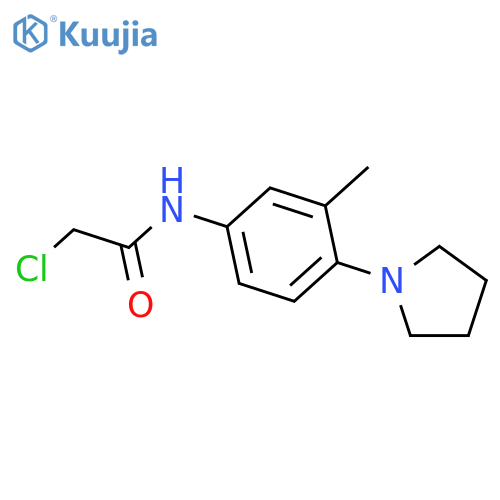Cas no 875156-65-3 (2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide)

875156-65-3 structure
商品名:2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide
CAS番号:875156-65-3
MF:C13H17ClN2O
メガワット:252.739882230759
MDL:MFCD07838297
CID:3082652
PubChem ID:7064109
2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide
- 2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide
- EN300-23505
- UPCMLD0ENAT5488266:001
- Z111423578
- 2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
- AKOS000101198
- 875156-65-3
-
- MDL: MFCD07838297
- インチ: InChI=1S/C13H17ClN2O/c1-10-8-11(15-13(17)9-14)4-5-12(10)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17)
- InChIKey: HZSUYRXGPWHFMD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 252.1029409Da
- どういたいしつりょう: 252.1029409Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23505-5.0g |
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |
875156-65-3 | 5.0g |
$1199.0 | 2023-02-14 | ||
| Enamine | EN300-23505-0.1g |
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |
875156-65-3 | 90% | 0.1g |
$113.0 | 2023-09-15 | |
| Enamine | EN300-23505-1g |
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |
875156-65-3 | 90% | 1g |
$414.0 | 2023-09-15 | |
| 1PlusChem | 1P019PWO-5g |
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |
875156-65-3 | 90% | 5g |
$1544.00 | 2023-12-16 | |
| Enamine | EN300-23505-0.25g |
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |
875156-65-3 | 90% | 0.25g |
$162.0 | 2023-09-15 | |
| Enamine | EN300-23505-0.5g |
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |
875156-65-3 | 90% | 0.5g |
$310.0 | 2023-09-15 | |
| Enamine | EN300-23505-0.05g |
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |
875156-65-3 | 90% | 0.05g |
$76.0 | 2023-09-15 | |
| Enamine | EN300-23505-1.0g |
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |
875156-65-3 | 1.0g |
$414.0 | 2023-02-14 | ||
| Enamine | EN300-23505-10g |
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |
875156-65-3 | 90% | 10g |
$1778.0 | 2023-09-15 | |
| Enamine | EN300-23505-5g |
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |
875156-65-3 | 90% | 5g |
$1199.0 | 2023-09-15 |
2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
875156-65-3 (2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2279938-29-1(Alkyne-SS-COOH)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
